![molecular formula C12H14N2OS B077274 3-Butyl-2-mercapto-3H-quinazolin-4-one CAS No. 13906-07-5](/img/structure/B77274.png)
3-Butyl-2-mercapto-3H-quinazolin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Butyl-2-mercapto-3H-quinazolin-4-one and its derivatives typically involves multistep reactions, including the cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with one carbon donors, leading to a series of novel compounds like 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones. Such syntheses are notable for their innovative routes and the ability to yield significant products with potential biological activities (Alagarsamy, Shankar, & Murugesan, 2008).
Molecular Structure Analysis
Molecular structure and spectroscopic studies of this compound derivatives reveal intricate details about their chemical nature. For instance, studies involving N- and S-alkylated products of 3-aryl-1H,3H-quinazolin-2,4-dione and 3-aryl-2-mercapto-3H-quinazolin-4-one have shown variations in their alkylation reactions, attributed to the nucleophilicity of different sites in the molecules. These structural insights are crucial for understanding the reactivity and potential applications of these compounds (Hagar, Soliman, Ibid, & Ashry, 2016).
Chemical Reactions and Properties
The chemical properties of this compound derivatives are varied and complex. The compound exhibits keto-enol tautomerism, a phenomenon that significantly affects its chemical behavior and reactivity. Spectroscopic studies have confirmed the existence of intra-molecular hydrogen bonding in derivatives, indicating the presence of keto and enol forms. This dual nature influences the compound's solubility, reactivity, and potential for various chemical modifications (Mohammed et al., 2020).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and molecular weight, are determined by their structural features. These properties are essential for the practical application of these compounds in chemical synthesis and potential pharmaceutical applications. Unfortunately, detailed studies focusing exclusively on the physical properties of this specific compound were not identified in the current literature review.
Chemical Properties Analysis
The chemical reactivity of this compound derivatives towards various reagents and conditions underscores the compound's versatility as a chemical building block. Its ability to undergo reactions such as S-alkylation and N-alkylation demonstrates its utility in creating a wide array of derivatives with potential biological and pharmaceutical applications. Reactivity studies, including those on keto-enol tautomerism and nucleophilic substitution reactions, provide valuable insights into the compound's chemical behavior and potential as a precursor in organic synthesis (Hagar et al., 2016).
Scientific Research Applications
Antimicrobial Activity
3-Butyl-2-mercapto-3H-quinazolin-4-one derivatives have demonstrated significant antimicrobial activities. For instance, compounds synthesized by condensing the active hydrogen atom of 3-amino group of 3-amino-2-mercapto quinazolin- 4(3H)-one with formaldehyde and various amines showed substantial antibacterial and antifungal activities, as investigated using the agar dilution method against multiple pathogenic bacteria and fungi (Alagarsamy et al., 2004).
Antitumor Activity
A series of 4(3H)-quinazolinone analogs bearing 6-iodo and 2-thioether functions were synthesized and evaluated for their in vitro antitumor activities. Certain compounds within this series were identified as active anticancer agents, highlighting the potential of this compound derivatives in cancer research (Hamid et al., 2001).
Monoamine Oxidase Inhibitors
A study on 2-mercapto-4(3H)-quinazolinone derivatives revealed their potential as potent and specific inhibitors of the monoamine oxidase B (MAO-B) enzyme. Among the derivatives, some exhibited significant inhibition, suggesting their utility in treating neurodegenerative disorders like Parkinson's disease (Qhobosheane et al., 2018).
Mechanism of Action
Target of Action
3-Butyl-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone . Quinazolinones are known to have a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . .
Mode of Action
Quinazolinones, in general, are known to interact with various biological targets due to their versatile chemical structure . The sulfur atom in the 2-mercapto group might play a crucial role in binding to the target proteins, but further studies are needed to confirm this hypothesis.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by quinazolinones, it can be inferred that multiple pathways might be affected .
Result of Action
Quinazolinones are known to exhibit a wide range of biological activities, suggesting that they might induce various cellular responses .
properties
IUPAC Name |
3-butyl-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMVQTWMNLKAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364333 | |
Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13906-07-5 | |
Record name | 3-Butyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13906-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 164977 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13906-07-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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